molecular formula C18H21O3P B5145201 Ethyl 2-bis(2-methylphenyl)phosphorylacetate

Ethyl 2-bis(2-methylphenyl)phosphorylacetate

Cat. No.: B5145201
M. Wt: 316.3 g/mol
InChI Key: IURIAEKRWISAFV-UHFFFAOYSA-N
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Description

Ethyl 2-bis(2-methylphenyl)phosphorylacetate is an organophosphorus compound with the molecular formula C18H21O5P. This compound is known for its unique structure, which includes a phosphoryl group bonded to two 2-methylphenyl groups and an ethyl acetate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bis(2-methylphenyl)phosphorylacetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromoacetate with bis(2-methylphenyl)phosphine oxide in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bis(2-methylphenyl)phosphorylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphines, and various substituted derivatives of this compound.

Scientific Research Applications

Ethyl 2-bis(2-methylphenyl)phosphorylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-bis(2-methylphenyl)phosphorylacetate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with active sites in enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various molecular pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-bis(2-methylphenyl)phosphorylacetate is unique due to its specific combination of methylphenyl groups and ethyl acetate moiety. This structure provides distinct reactivity and interaction profiles compared to other similar compounds, making it valuable in specialized applications .

Properties

IUPAC Name

ethyl 2-bis(2-methylphenyl)phosphorylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21O3P/c1-4-21-18(19)13-22(20,16-11-7-5-9-14(16)2)17-12-8-6-10-15(17)3/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURIAEKRWISAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(=O)(C1=CC=CC=C1C)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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